Trimazosin hydrochloride

Übersicht

Beschreibung

Trimazosinhydrochlorid ist ein sympatholytischer Alpha-1-Blocker, der hauptsächlich als Antihypertensivum eingesetzt wird. Strukturell ist es mit dem selektiven Alpha-1-Adrenozeptor-Blocker Prazosin verwandt. Trimazosinhydrochlorid ist bekannt für seine Fähigkeit, den Blutdruck zu senken, indem es Alpha-1-adrenerge Rezeptoren antagonisiert, was zu Vasodilatation und einer Abnahme des peripheren Widerstands führt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Trimazosinhydrochlorid kann durch eine Reihe von chemischen Reaktionen synthetisiert werden, die die Bildung eines Chinolinsystems beinhalten. Der Syntheseweg beinhaltet typischerweise die Reaktion von 2,4-Diamino-6,7,8-trimethoxychinolin mit Piperazin und anschließende Veresterung mit 2-Hydroxy-2-methylpropylchlorformiat .

Industrielle Produktionsverfahren

Die industrielle Produktion von Trimazosinhydrochlorid beinhaltet die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet die sorgfältige Kontrolle von Temperatur, pH-Wert und Reaktionszeit, um das gewünschte Produkt zu erhalten. Das Endprodukt wird durch Umkristallisation oder Chromatographietechniken gereinigt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Trimazosinhydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Chinolinderivate zu bilden.

Reduktion: Reduktionsreaktionen können den Chinolinring modifizieren und zu verschiedenen pharmakologisch aktiven Verbindungen führen.

Substitution: Trimazosinhydrochlorid kann Substitutionsreaktionen eingehen, insbesondere am Piperazinring, um verschiedene Analoga zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden für Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Chinolinderivate und substituierte Piperazinverbindungen, die möglicherweise unterschiedliche pharmakologische Eigenschaften aufweisen .

Wissenschaftliche Forschungsanwendungen

Trimazosin hydrochloride is a quinazoline antihypertensive agent related to prazosin and an alpha-adrenergic receptor antagonist . Pfizer originally developed trimazosin and licensed it to Bristol-Myers Squibb worldwide, excluding Canada, Mexico, and the USA .

Mechanism of Action and Pharmacological Effects

Trimazosin induces vasodilation without causing sodium retention or stimulating the renin axis, which may contribute to its effectiveness . Compared to prazosin, trimazosin is a less potent but more efficacious hypotensive agent . Trimazosin causes less inhibition of pressor responses to phenylephrine at doses that caused equal or greater hypotensive effects than prazosin . Trimazosin caused an additional fall in pressure when administered during a maximum hypotensive response to prazosin .

Clinical Applications

Trimazosin is effective as an antihypertensive agent when administered alone or with a diuretic . It also has the potential to cause sustained improvement in left ventricular function at rest and during exercise in patients with chronic congestive heart failure (CHF) .

Clinical Studies

In a clinical study, trimazosin was administered to 25 patients with mild to moderate essential hypertension for at least six months . In doses of 300 to 900 mg daily, trimazosin alone led to blood pressure control (supine diastolic blood pressure less than 90 mm Hg with a fall of at least 10 mm Hg) in 16 patients (64%) .

Pharmacological Classification

Trimazosin is classified as :

Wirkmechanismus

Trimazosin hydrochloride exerts its effects by antagonizing alpha-1 adrenergic receptors, which are found on the smooth muscle cells of blood vessels. By blocking these receptors, this compound prevents the binding of norepinephrine, leading to vasodilation and a subsequent decrease in blood pressure. This mechanism involves the inhibition of the sympathetic nervous system’s vasoconstrictive effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Prazosin: Ein weiterer Alpha-1-Adrenozeptorantagonist mit ähnlichen blutdrucksenkenden Wirkungen.

Terazosin: Bekannt für seine längere Wirkdauer im Vergleich zu Trimazosinhydrochlorid.

Doxazosin: Zeigt einen ähnlichen Wirkmechanismus, jedoch mit unterschiedlichen pharmakokinetischen Eigenschaften

Einzigartigkeit

Trimazosinhydrochlorid ist einzigartig in seiner spezifischen Bindungsaffinität und Wirksamkeit als Alpha-1-Blocker. Im Vergleich zu anderen ähnlichen Verbindungen wurde festgestellt, dass es in bestimmten klinischen Situationen weniger potent, aber wirksamer ist, insbesondere bei Patienten mit eingeschränkter Nierenfunktion .

Biologische Aktivität

Trimazosin hydrochloride is an orally active antihypertensive agent belonging to the quinazoline class, primarily functioning as a selective alpha-1 adrenergic receptor antagonist. It is structurally related to prazosin and has been extensively studied for its cardiovascular effects and safety profile. This article provides a comprehensive overview of its biological activity, including mechanisms of action, clinical efficacy, and safety considerations, supported by data tables and case studies.

Trimazosin exerts its pharmacological effects by selectively blocking the alpha-1 adrenergic receptors, which leads to vasodilation and a subsequent reduction in systemic vascular resistance. This mechanism is critical for its hypotensive effects, making it effective in managing hypertension.

Case Studies and Clinical Trials

-

Double-blind Study on Hypertensive Patients :

A study conducted with 32 hypertensive patients showed significant reductions in blood pressure when treated with trimazosin compared to placebo. The results indicated a decrease in supine blood pressure of 12.3/10.9 mm Hg (systolic/diastolic) for the trimazosin group versus 5.4/5.4 mm Hg for the placebo group (p < 0.001) . -

Long-term Efficacy :

In a long-term evaluation involving over 1000 patients, trimazosin demonstrated sustained antihypertensive effects without significant adverse reactions. Notably, 74% of patients responded positively at doses of 300 mg/day or less .

Comparative Efficacy

Compared to prazosin, trimazosin has been noted to be less potent but more efficacious in achieving hypotensive effects with fewer side effects on pressor responses . The following table summarizes the comparative efficacy and dosing:

| Drug | Potency | Efficacy | Typical Dose |

|---|---|---|---|

| Trimazosin | Less potent | More efficacious | Up to 300 mg/day |

| Prazosin | More potent | Less efficacious | Up to 20 mg/day |

Safety Profile

Trimazosin's safety profile is favorable when compared to other antihypertensives such as methyldopa or propranolol. Adverse reactions were reported in approximately half of the patients but were not clinically significant . The drug did not adversely affect hematology or clinical chemistry parameters.

Summary of Biological Activity

Trimazosin's biological activity can be summarized as follows:

- Target : Alpha-1 adrenergic receptors

- Primary Effect : Hypotensive action through vasodilation

- Clinical Use : Management of hypertension

- Response Rate : Approximately 74% in long-term studies

- Adverse Effects : Comparable to placebo; minimal clinically significant reactions

Research Findings

Recent research has focused on the pharmacokinetics and genetic factors influencing response to trimazosin. Studies have indicated variability in serum concentrations among individuals, which could affect treatment outcomes .

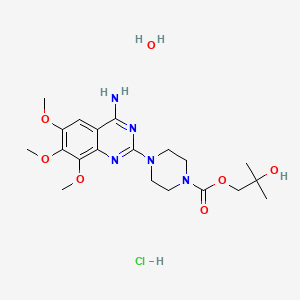

Eigenschaften

CAS-Nummer |

53746-46-6 |

|---|---|

Molekularformel |

C20H32ClN5O7 |

Molekulargewicht |

489.9 g/mol |

IUPAC-Name |

(2-hydroxy-2-methylpropyl) 4-(4-amino-6,7,8-trimethoxyquinazolin-2-yl)piperazine-1-carboxylate;hydrate;hydrochloride |

InChI |

InChI=1S/C20H29N5O6.ClH.H2O/c1-20(2,27)11-31-19(26)25-8-6-24(7-9-25)18-22-14-12(17(21)23-18)10-13(28-3)15(29-4)16(14)30-5;;/h10,27H,6-9,11H2,1-5H3,(H2,21,22,23);1H;1H2 |

InChI-Schlüssel |

WXMXALSEIGHTOR-UHFFFAOYSA-N |

SMILES |

CC(C)(COC(=O)N1CCN(CC1)C2=NC3=C(C(=C(C=C3C(=N2)N)OC)OC)OC)O.O.Cl |

Kanonische SMILES |

CC(C)(COC(=O)N1CCN(CC1)C2=NC3=C(C(=C(C=C3C(=N2)N)OC)OC)OC)O.O.Cl |

Aussehen |

Solid powder |

Key on ui other cas no. |

53746-46-6 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

35795-16-5 (Parent) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

2-hydroxy-2-methylpropyl 4-(4-amino-6,7,8-trimethoxy-2-quinqzolinyl)-1-piperazinecar boxylate CP 19,106 CP-19,106 trimazosin trimazosin hydrochloride trimazosin hydrochloride, monohydrate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.